

# proficiency testing for glycidyl ester analysis in edible oils

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## Compound of Interest

Compound Name: Glycidyl Oleate-d5

Cat. No.: B587337

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A comprehensive guide to proficiency testing for the analysis of glycidyl esters (GEs) in edible oils is essential for laboratories seeking to ensure the accuracy and reliability of their results. This guide compares the performance of common analytical methods, supported by data from collaborative studies and proficiency tests, and provides detailed experimental protocols.

## Method Performance Comparison

The determination of glycidyl esters, which are process contaminants formed during the refining of edible oils, is critical for food safety. Two primary analytical approaches are widely used: indirect methods and direct methods. The performance of these methods is regularly evaluated through proficiency testing (PT) programs and collaborative studies organized by bodies such as the American Oil Chemists' Society (AOCS), FAPAS®, and the European Union Reference Laboratory (EURL).

Indirect methods typically involve the conversion of GEs to a stable, measurable compound, such as 3-monochloropropane-1,2-diol (3-MCPD), which is then quantified. Direct methods, on the other hand, measure the intact glycidyl esters, often using liquid chromatography-mass spectrometry (LC-MS).

A collaborative study organized by the EURL for Polycyclic Aromatic Hydrocarbons and Process Contaminants evaluated a method for the determination of 2- and 3-MCPD esters and GEs in various food matrices, including oils and fats. The study, which involved 10 laboratories, provided valuable insights into the method's performance.<sup>[1]</sup> The relative standard deviation for

repeatability (RSDr) ranged from 1.3% to 21%, while the relative standard deviation for reproducibility (RSDR) was between 6.5% and 49.0%.<sup>[1]</sup>

Another significant interlaboratory study focused on a direct analysis method for GEs in edible oils using LC-MS.<sup>[2]</sup> Seventeen laboratories from seven countries participated in this study, analyzing nine different oil samples. The results demonstrated good performance for samples containing more than 0.5 mg/kg of individual GEs, with RSDr values ranging from 6.85% to 19.88% and RSDR values from 16.58% to 35.52%.<sup>[2]</sup>

The following table summarizes the performance data from these collaborative studies, offering a clear comparison of the methods.

Parameter	EURL Collaborative Study (Indirect Method)	Interlaboratory Study (Direct LC-MS Method)
Analyte	2-MCPD, 3-MCPD, and Glycidyl Esters	Glycidyl Esters (individual and total)
Number of Labs	10	17
Matrices	Oil, fat, waffles, potato chips, crackers	Palm, olive, corn, soybean, rapeseed oils
RSDr (%)	1.3 - 21	6.85 - 19.88
RSDR (%)	6.5 - 49.0	16.58 - 35.52

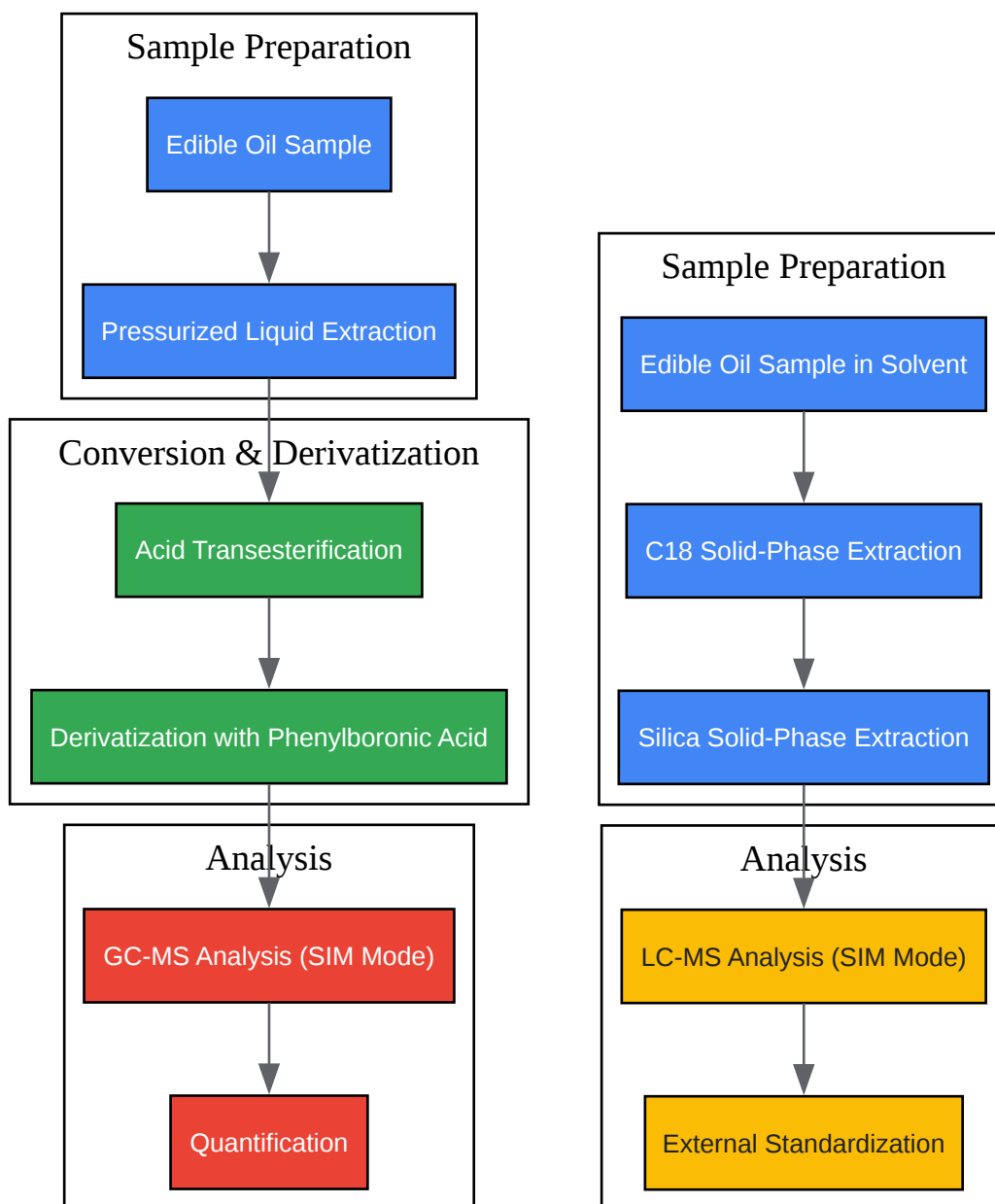
## Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are outlines of the experimental protocols for both an indirect and a direct method for GE analysis.

### Indirect Method: Acid Transesterification and GC-MS Analysis

This method is based on the conversion of GEs to 3-MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS). A widely recognized protocol is the AOCS Official Method Cd 29c-13.

## Workflow for Indirect GE Analysis



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## References

- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
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